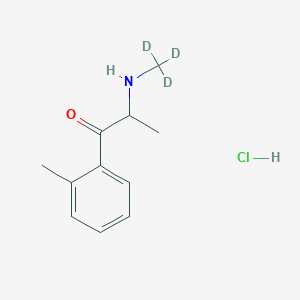
2-Methyl Methcathinone-d3 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl Methcathinone-d3 Hydrochloride is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of methcathinone, a psychoactive stimulant belonging to the cathinone class. The compound is often used as a reference material in analytical studies due to its high accuracy and reliability .
Méthodes De Préparation
The synthesis of 2-Methyl Methcathinone-d3 Hydrochloride involves several steps. One common method starts with the addition of ethylmagnesium bromide to 3-methylbenzaldehyde to form 1-(3-methylphenyl)-1-propanol. This intermediate is then oxidized using pyridinium chlorochromate on silica gel to yield the corresponding ketone. The final step involves bromination with hydrobromic acid to produce the desired compound . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Analyse Des Réactions Chimiques
2-Methyl Methcathinone-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Methyl Methcathinone-d3 Hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: As a reference material in analytical chemistry for the calibration of instruments and validation of methods.
Biology: In studies investigating the metabolic pathways and biological effects of cathinone derivatives.
Medicine: Researching the pharmacokinetics and pharmacodynamics of psychoactive substances.
Industry: Used in the development of new analytical techniques and quality control processes
Mécanisme D'action
The mechanism of action of 2-Methyl Methcathinone-d3 Hydrochloride involves its interaction with monoamine transporters in the brain. It inhibits the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased extracellular concentrations of these neurotransmitters. This results in enhanced cell-to-cell signaling and stimulant effects. The compound primarily targets the dopamine transporter, norepinephrine transporter, and serotonin transporter pathways .
Comparaison Avec Des Composés Similaires
2-Methyl Methcathinone-d3 Hydrochloride is similar to other substituted cathinones such as:
3-Methylmethcathinone: Known for its potent inhibition of norepinephrine and dopamine transporters.
4-Methylmethcathinone (Mephedrone): Exhibits strong stimulant properties and is widely studied for its psychoactive effects.
Methcathinone: A closely related compound with similar stimulant effects but differing in the β-keto substituent.
The uniqueness of this compound lies in its stable isotope labeling, which makes it highly valuable for precise analytical studies and research applications .
Propriétés
Numéro CAS |
1330277-26-3 |
|---|---|
Formule moléculaire |
C11H16ClNO |
Poids moléculaire |
216.72 g/mol |
Nom IUPAC |
1-(2-methylphenyl)-2-(trideuteriomethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-8-6-4-5-7-10(8)11(13)9(2)12-3;/h4-7,9,12H,1-3H3;1H/i3D3; |
Clé InChI |
BNZJHCPXDZXUMH-FJCVKDQNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])NC(C)C(=O)C1=CC=CC=C1C.Cl |
SMILES canonique |
CC1=CC=CC=C1C(=O)C(C)NC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


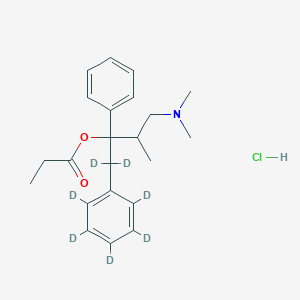
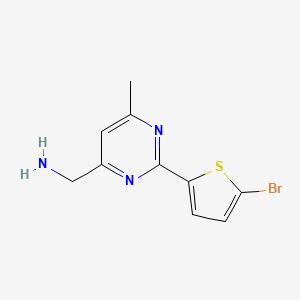
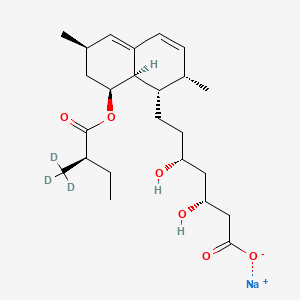
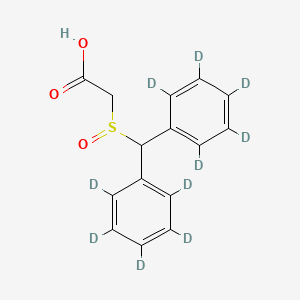
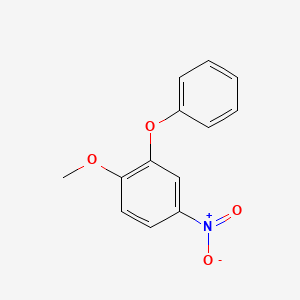
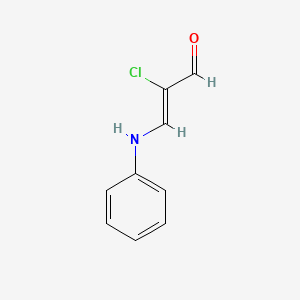



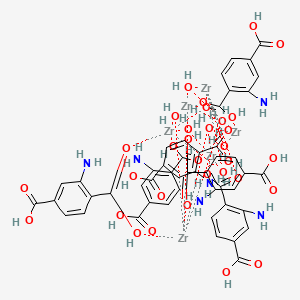
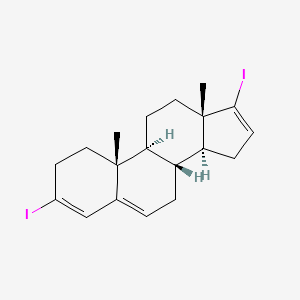
![4-(1,1-dimethylethyl)-N-[6-(ethenyloxy)-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]-Benzenesulfonamide](/img/structure/B13441252.png)
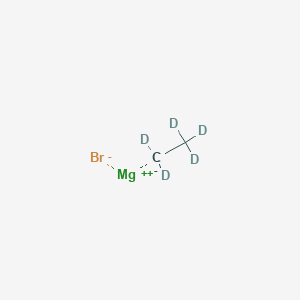
![(3Z,8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B13441267.png)
